molecular formula C14H21NO2 B12533354 3-(Cyclopentyloxy)-5-[(propan-2-yl)oxy]aniline CAS No. 653604-49-0

3-(Cyclopentyloxy)-5-[(propan-2-yl)oxy]aniline

Cat. No.: B12533354
CAS No.: 653604-49-0
M. Wt: 235.32 g/mol
InChI Key: TXZNTZIKKZYMDY-UHFFFAOYSA-N
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Description

3-(Cyclopentyloxy)-5-[(propan-2-yl)oxy]aniline is an organic compound with the molecular formula C14H21NO2 This compound is characterized by the presence of a cyclopentyloxy group and a propan-2-yloxy group attached to an aniline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Cyclopentyloxy)-5-[(propan-2-yl)oxy]aniline typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as cyclopentanol, isopropanol, and aniline.

    Etherification: The cyclopentanol and isopropanol are converted into their respective alkyl halides using reagents like thionyl chloride or phosphorus tribromide.

    Nucleophilic Substitution: The alkyl halides are then reacted with aniline in the presence of a base such as sodium hydride or potassium carbonate to form the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(Cyclopentyloxy)-5-[(propan-2-yl)oxy]aniline can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding quinones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to form the corresponding amine.

    Substitution: The compound can undergo electrophilic aromatic substitution reactions with reagents like bromine or nitric acid to introduce substituents on the aromatic ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Bromine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Quinones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

3-(Cyclopentyloxy)-5-[(propan-2-yl)oxy]aniline has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and receptor binding.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(Cyclopentyloxy)-5-[(propan-2-yl)oxy]aniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Furan-2-yl)propan-1-ol
  • 3-(Cyclopentyloxy)aniline

Uniqueness

3-(Cyclopentyloxy)-5-[(propan-2-yl)oxy]aniline is unique due to the presence of both cyclopentyloxy and propan-2-yloxy groups, which confer distinct chemical and physical properties. These groups can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications.

Properties

CAS No.

653604-49-0

Molecular Formula

C14H21NO2

Molecular Weight

235.32 g/mol

IUPAC Name

3-cyclopentyloxy-5-propan-2-yloxyaniline

InChI

InChI=1S/C14H21NO2/c1-10(2)16-13-7-11(15)8-14(9-13)17-12-5-3-4-6-12/h7-10,12H,3-6,15H2,1-2H3

InChI Key

TXZNTZIKKZYMDY-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=CC(=CC(=C1)OC2CCCC2)N

Origin of Product

United States

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